Benzo[g]quinoline-5,10-dione
CAS No.: 3712-09-2
Cat. No.: VC18515072
Molecular Formula: C13H7NO2
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3712-09-2 |
|---|---|
| Molecular Formula | C13H7NO2 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | benzo[g]quinoline-5,10-dione |
| Standard InChI | InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H |
| Standard InChI Key | XPHIPZFRUPJGRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Physicochemical Properties
Benzo[g]quinoline-5,10-dione (CAS No. 3712-09-2) is a planar heterocyclic molecule comprising a quinoline backbone fused with a quinone moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| Density | 1.373 g/cm³ |
| Boiling Point | 407°C at 760 mmHg |
| Flash Point | 202.1°C |
| Refractive Index | 1.668 |
| LogP (Partition Coefficient) | 1.857 |
The compound’s density and refractive index suggest a compact, aromatic structure with strong intermolecular interactions, while its moderate LogP value indicates balanced lipophilicity, advantageous for membrane permeability in biological systems .
Structural and Spectroscopic Insights
The fused quinoline-quinone system confers unique electronic properties, as evidenced by UV-Vis and NMR spectra. The NMR spectrum in DMSO-d reveals aromatic proton resonances between δ 7.5–8.5 ppm, consistent with the deshielding effects of the quinone carbonyl groups . The NMR spectrum exhibits characteristic carbonyl signals at δ 180–190 ppm, corroborating the presence of the 5,10-dione functionality .
Synthesis and Manufacturing Protocols
Three-Component Domino Reaction
A convergent synthesis route employs a domino reaction involving:
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2-Hydroxy-1,4-naphthaquinone as the quinone precursor.
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Ethyl 2-cyano-3-arylacrylate for introducing the cyano and aryl substituents.
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Ammonium acetate as the nitrogen source.
The reaction proceeds in ethanol under reflux, yielding tetrahydrobenzo[g]quinoline-5,10-dione derivatives with moderate to high efficiency . Key advantages of this protocol include:
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Atom economy: Utilization of readily available substrates.
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Scalability: Ethanol as a green solvent simplifies large-scale production.
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Functional group tolerance: Aryl substituents on the acrylate component can be varied to modulate biological activity .
Alternative Synthetic Strategies
While the domino reaction is predominant, other methods include:
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Hetero Diels-Alder reactions: Cycloaddition of dienes with quinone dienophiles .
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Annulation protocols: Stepwise construction of the quinoline ring via palladium-catalyzed cross-coupling .
Derivatives and Structural Modifications
3,4-Dimethylbenzo[g]quinoline-5,10-dione
This derivative (CAS No. 161237-39-4) incorporates methyl groups at positions 3 and 4, altering its physicochemical profile:
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Molecular Formula: .
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Molecular Weight: 237.25 g/mol.
The methyl substituents sterically hinder π-π stacking, potentially reducing cytotoxicity while improving pharmacokinetic properties .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to sampangine, an antifungal agent under clinical evaluation . Its HS Code (2933990090) classifies it under heterocyclic nitrogen compounds, subject to a 6.5% MFN tariff in international trade .
Materials Science
The quinone moiety’s redox activity makes it a candidate for:
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Organic semiconductors: Charge transport layers in OLEDs.
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Electrolyte additives: Stabilizing lithium-ion batteries.
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